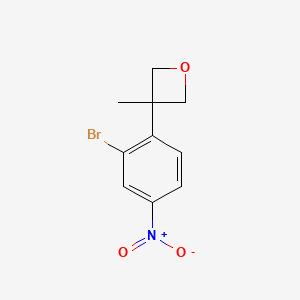
3-(2-Bromo-4-nitrophenyl)-3-methyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-nitrophenyl)-3-methyloxetane is a chemical compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a methyloxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-nitrophenyl)-3-methyloxetane typically involves the reaction of 2-bromo-4-nitrophenol with appropriate reagents to introduce the methyloxetane moiety. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the phenol group, followed by the addition of an oxetane derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-nitrophenyl)-3-methyloxetane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Substitution: Formation of azide or nitrile derivatives.
Reduction: Formation of 3-(2-Amino-4-nitrophenyl)-3-methyloxetane.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-(2-Bromo-4-nitrophenyl)-3-methyloxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-nitrophenyl)-3-methyloxetane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites, while the bromine atom can participate in halogen bonding .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Shares the bromine and nitro substituents but lacks the methyloxetane ring.
4-Bromo-2-nitrophenol: Similar structure but with different positioning of the substituents.
2-Bromo-4-nitroaniline: Contains an amino group instead of the methyloxetane ring.
Uniqueness
3-(2-Bromo-4-nitrophenyl)-3-methyloxetane is unique due to the presence of the methyloxetane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
3-(2-bromo-4-nitrophenyl)-3-methyloxetane |
InChI |
InChI=1S/C10H10BrNO3/c1-10(5-15-6-10)8-3-2-7(12(13)14)4-9(8)11/h2-4H,5-6H2,1H3 |
InChI Key |
LUJZUMFGDCTSQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















